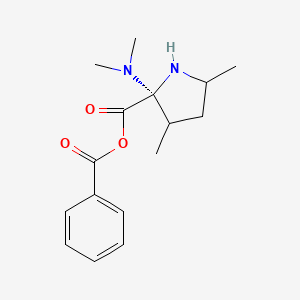
Benzoic (2R)-2-(dimethylamino)-3,5-dimethylpyrrolidine-2-carboxylic anhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic (2R)-2-(dimethylamino)-3,5-dimethylpyrrolidine-2-carboxylic anhydride is a complex organic compound that belongs to the class of anhydrides This compound is characterized by the presence of a benzoic acid moiety and a pyrrolidine ring, which are linked through an anhydride bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic (2R)-2-(dimethylamino)-3,5-dimethylpyrrolidine-2-carboxylic anhydride typically involves the reaction of benzoic acid derivatives with pyrrolidine derivatives under specific conditions. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) as catalysts . The reaction proceeds through the formation of an O-acylisourea intermediate, which then reacts with the alcohol to form the desired anhydride .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for better control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic (2R)-2-(dimethylamino)-3,5-dimethylpyrrolidine-2-carboxylic anhydride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the anhydride into alcohols or amines.
Substitution: The anhydride group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Benzoic (2R)-2-(dimethylamino)-3,5-dimethylpyrrolidine-2-carboxylic anhydride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Benzoic (2R)-2-(dimethylamino)-3,5-dimethylpyrrolidine-2-carboxylic anhydride involves its interaction with specific molecular targets and pathways. The compound can act as an acylating agent, transferring its acyl group to nucleophiles such as amines and alcohols . This process is facilitated by the formation of reactive intermediates, such as O-acylisourea, which enhance the reactivity of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Benzoic (2R)-2-(dimethylamino)-3,5-dimethylpyrrolidine-2-carboxylic anhydride include:
Benzoic anhydride: Used primarily as a benzoylating agent in industrial chemical synthesis.
Benzoic propanoic anhydride: Known for its applications in organic synthesis.
Uniqueness
What sets this compound apart from these similar compounds is its unique structure, which combines a benzoic acid moiety with a pyrrolidine ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C16H22N2O3 |
|---|---|
Molekulargewicht |
290.36 g/mol |
IUPAC-Name |
benzoyl (2R)-2-(dimethylamino)-3,5-dimethylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C16H22N2O3/c1-11-10-12(2)17-16(11,18(3)4)15(20)21-14(19)13-8-6-5-7-9-13/h5-9,11-12,17H,10H2,1-4H3/t11?,12?,16-/m1/s1 |
InChI-Schlüssel |
MCPJKKBODUIJKL-ZEPSKSRBSA-N |
Isomerische SMILES |
CC1CC(N[C@@]1(C(=O)OC(=O)C2=CC=CC=C2)N(C)C)C |
Kanonische SMILES |
CC1CC(NC1(C(=O)OC(=O)C2=CC=CC=C2)N(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4S,4'S)-2,2'-((R)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4-isobutyl-4,5-dihydrooxazole)](/img/structure/B12886613.png)
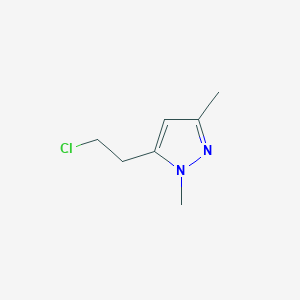
![2-(Aminomethyl)-4-ethylbenzo[d]oxazole](/img/structure/B12886621.png)
![S-[(1,3-Benzoxazol-2-yl)methyl] piperidine-1-carbothioate](/img/structure/B12886624.png)
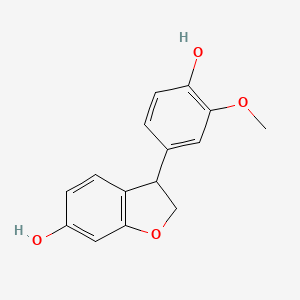
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2-methoxybenzamide](/img/structure/B12886642.png)
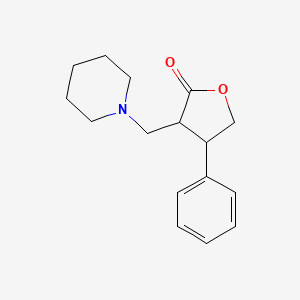
![7-Amino-2-ethyl-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B12886648.png)
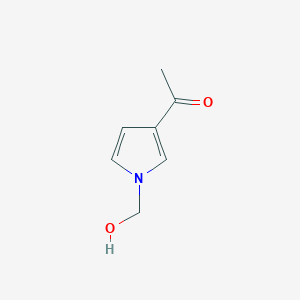

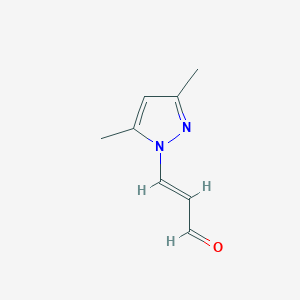
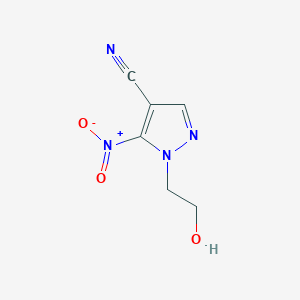
copper](/img/structure/B12886671.png)
